Decaphenylpentasilolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

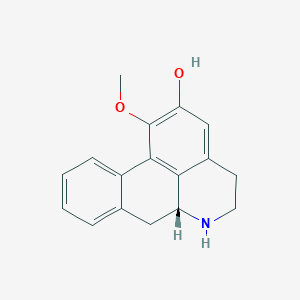

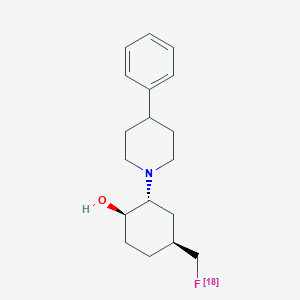

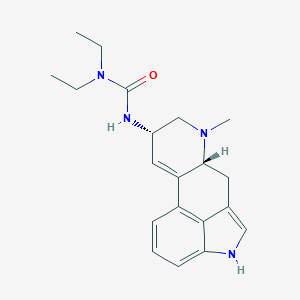

Decaphenylpentasilolane is a compound that belongs to the class of cyclosilanes, which are organosilicon compounds containing a ring made up of silicon atoms. The specific structure of decaphenylpentasilolane includes a heteroatom, which in this context refers to an atom that is not silicon or carbon within the ring structure. This compound is part of a relatively unexplored class of cyclosilanes that incorporate a heteroatom in their ring structure .

Synthesis Analysis

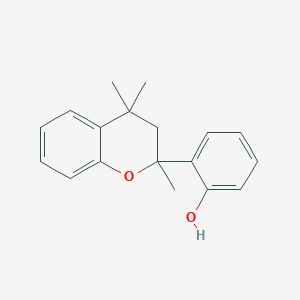

The synthesis of decaphenylpentasilolane involves the preparation of related compounds that serve as precursors. For instance, the synthesis of decaphenyl-oxa-cyclohexasilane, a related compound, was achieved by the removal of water from a diol that was prepared through the hydrolysis of a 1,5-dichlorocompound. However, attempts to cyclize 1,5-Di(ethylamine)decaphenylpentasilane were not successful, indicating the challenges associated with synthesizing certain cyclosilanes with heteroatoms .

Molecular Structure Analysis

The molecular structure of decaphenylpentasilolane is not explicitly detailed in the provided data. However, the mention of decaphenyl-oxa-cyclohexasilane suggests a six-membered ring structure with phenyl groups attached to the silicon atoms. The presence of a heteroatom within the ring is a defining feature of this class of compounds. Spectroscopic data, which are essential for understanding the molecular structure, were determined for all synthesized compounds, although specific details are not provided .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of decaphenylpentasilolane and related compounds are indicative of the reactivity of cyclosilanes. The unsuccessful cyclization of 1,5-Di(ethylamine)decaphenylpentasilane suggests that the introduction of certain functional groups or heteroatoms can significantly affect the outcome of the synthesis. The removal of water to form the cyclosilane ring is a critical step in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of decaphenylpentasilolane are not directly discussed in the provided papers. However, the scalable synthesis of 1,3-diphenyldisiloxane, another organosilicon compound, indicates that such compounds can be prepared efficiently and in high yield from commercially available silanes. This suggests that decaphenylpentasilolane and related compounds could potentially be synthesized in a similar manner, which would be relevant for understanding their physical and chemical properties .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Decaphenylpentasilolane and its derivatives have been a subject of research in the field of organosilicon chemistry. One of the earliest studies on cyclosilanes with a heteroatom involved the preparation of decaphenyl-oxa-cyclohexasilane. This compound was synthesized for the first time through the removal of water from its precursor diol, which was obtained via hydrolysis of a corresponding dichloro compound. The attempt to cyclize 1,5-Di(ethylamine)decaphenylpentasilane, also prepared for the first time, was not successful. This research provided valuable spectroscopic data for all synthesized compounds, contributing to the understanding of cyclosilanes' structural characteristics (Hengge & Stüger, 1980).

Conformational Studies

The conformational behavior of cyclic polysilanes, including decaphenylpentasilolane, has been explored using variable-temperature 29Si CP/MAS NMR spectroscopy. Decaphenylpentasilolane, which can adopt envelope and half-chair conformations due to its five-membered Si ring, was found to mainly take an envelope form at lower temperatures and a half-chair form at higher temperatures. This study, supported by quantum-chemical calculations, shed light on the effect of the phenyl group's ring current on the observed NMR behavior and provided insights into the conformational flexibility of cyclic polysilanes (Takayama, Ando, & Ando, 1990).

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decakis-phenylpentasilolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H50Si5/c1-11-31-51(32-12-1)61(52-33-13-2-14-34-52)62(53-35-15-3-16-36-53,54-37-17-4-18-38-54)64(57-43-23-7-24-44-57,58-45-25-8-26-46-58)65(59-47-27-9-28-48-59,60-49-29-10-30-50-60)63(61,55-39-19-5-20-40-55)56-41-21-6-22-42-56/h1-50H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRDARTZFVUGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

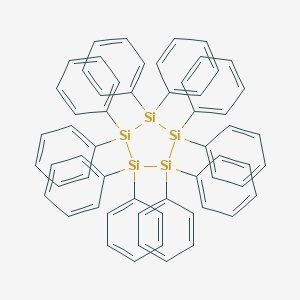

Canonical SMILES |

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H50Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326319 |

Source

|

| Record name | Decaphenylpentasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decaphenylpentasilolane | |

CAS RN |

1770-54-3 |

Source

|

| Record name | NSC526968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decaphenylpentasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)